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molecular formula C18H15NO4 B2762596 N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide CAS No. 80881-76-1

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide

Cat. No. B2762596
M. Wt: 309.321
InChI Key: QDTGSNDKQDXXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372866B2

Procedure details

To a suspension of 2-(4-methoxyphenyl)-6-acetamido-4H-1-benzopyran-4-one, 5 g (0.016 mol) in ethanol (solution 80% in water) (70 mL) was added H2SO4 30% (25 mL) and the mixture was stirred under reflux for 4 hours. After cooling, aqueous NaOH was added until pH 10, and the mixture was extracted with dichloromethane, washed with water, dried and evaporated. Yield: 97%; TLC (85/25/2/1 Chloroform/Methanol/Water/Ammonia) Rf: 0.82.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:10][C:11]3[CH:19]=[CH:18][C:17]([NH:20]C(=O)C)=[CH:16][C:12]=3[C:13](=[O:15])[CH:14]=2)=[CH:5][CH:4]=1.OS(O)(=O)=O.[OH-].[Na+]>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:10][C:11]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][C:12]=3[C:13](=[O:15])[CH:14]=2)=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1OC2=C(C(C1)=O)C=C(C=C2)NC(C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C=1OC2=C(C(C1)=O)C=C(C=C2)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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